molecular formula C12H12N2O3 B2553631 3-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid CAS No. 91478-48-7

3-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2553631
CAS RN: 91478-48-7
M. Wt: 232.239
InChI Key: ZOHBAIGMHZEEBG-UHFFFAOYSA-N
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Description

The compound "3-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid" is a derivative of pyrazole-4-carboxylic acid, which is a core structure in various biologically active compounds. Pyrazole derivatives have been extensively studied due to their diverse pharmacological properties, including antifungal, antibacterial, and antioxidant activities. The presence of substituents on the pyrazole ring can significantly influence these properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions. For instance, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was achieved through a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involved the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction studies. For example, the crystal structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined and found to crystallize in the monoclinic system with space group P21/n . The crystal packing is typically stabilized by intermolecular hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including functionalization. For instance, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with various aminophenols led to the formation of corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . These reactions are important for modifying the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their spectroscopic characteristics and nonlinear optical properties, are often investigated using both experimental and theoretical approaches. For example, the nonlinear optical activity of a pyrazole derivative was attributed to a small energy gap between the frontier molecular orbitals . Additionally, density functional theory (DFT) calculations are used to predict NMR chemical shifts and to study electronic transitions within the molecules .

Scientific Research Applications

Coordination Chemistry and Structural Diversity

Studies have demonstrated the use of pyrazole derivatives in synthesizing coordination polymers with diverse structural configurations. For instance, bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands have been used to assemble with Zn(II) and Cd(II) ions, resulting in chiral and achiral coordination polymers. These polymers exhibit unique features like H-bonded chiral 2D networks and 3D supramolecular structures, showcasing the potential of pyrazole derivatives in creating complex metal-organic frameworks with specific chirality and thermal properties (Cheng et al., 2017).

Synthesis and Functionalization

Pyrazole derivatives have been central to synthesizing various compounds, including vitamin B6 derivatives and functionalized pyrazoles. The versatility of these derivatives in reactions offers a pathway to develop new compounds with potential biological and industrial applications. For example, the functionalization reactions of pyrazole-3-carboxylic acid with aminophenols lead to the creation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, highlighting the chemical adaptability of pyrazole derivatives (Yıldırım & Kandemirli, 2006).

Biological Activities

The exploration of pyrazole derivatives in biological contexts has identified several compounds with significant pharmacological properties. For instance, research into the auxin activities of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia has yielded insights into their potential as growth regulators in agriculture (Yue et al., 2010). Additionally, certain pyrazole derivatives have shown promise as corrosion inhibitors for steel in hydrochloric acid, suggesting applications in material preservation and industry (Herrag et al., 2007).

properties

IUPAC Name

5-methyl-3-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-11(12(15)16)10(14-13-8)7-17-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHBAIGMHZEEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)COC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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